
(-)-Cadin-4,10(15)-dien-11-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Cadin-4,10(15)-dien-11-oic acid: is a naturally occurring sesquiterpenoid acid. It is part of the cadinene family, which is known for its presence in essential oils and its role in the fragrance industry. This compound is characterized by its unique structure, which includes a cadinane skeleton with a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Cadin-4,10(15)-dien-11-oic acid typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as essential oils. The extraction process involves steam distillation followed by purification steps like chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Cadin-4,10(15)-dien-11-oic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups, often using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones and aldehydes
Reduction: Alcohols and aldehydes
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-Cadin-4,10(15)-dien-11-oic acid is used as a precursor for the synthesis of more complex sesquiterpenoids. It serves as a building block in organic synthesis due to its reactive functional groups.
Biology: Biologically, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. It is often included in studies investigating the bioactivity of essential oils.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its derivatives are being researched for their ability to modulate biological pathways involved in inflammation and microbial infections.
Industry: Industrially, the compound is valuable in the fragrance industry due to its aromatic properties. It is also used in the formulation of natural insect repellents and other bioactive products.
Mecanismo De Acción
The mechanism of action of (-)-Cadin-4,10(15)-dien-11-oic acid involves its interaction with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s hydrophobic cadinane skeleton allows it to interact with lipid membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Cadinene: Another member of the cadinene family, known for its presence in essential oils.
Farnesol: A sesquiterpenoid alcohol that shares a similar biosynthetic pathway.
Nerolidol: A sesquiterpenoid alcohol with similar structural features.
Uniqueness: (-)-Cadin-4,10(15)-dien-11-oic acid is unique due to its specific cadinane skeleton and the presence of a carboxylic acid group. This combination of features gives it distinct chemical reactivity and biological activity compared to other sesquiterpenoids.
Propiedades
Fórmula molecular |
C15H22O2 |
|---|---|
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(4aS,8R,8aS)-5-methylidene-8-propan-2-yl-4,4a,6,7,8,8a-hexahydro-3H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-6-4-10(3)13-7-5-11(15(16)17)8-14(12)13/h8-9,12-14H,3-7H2,1-2H3,(H,16,17)/t12-,13-,14-/m1/s1 |
Clave InChI |
DTPZSZZVUKXNSJ-MGPQQGTHSA-N |
SMILES isomérico |
CC(C)[C@H]1CCC(=C)[C@@H]2[C@@H]1C=C(CC2)C(=O)O |
SMILES canónico |
CC(C)C1CCC(=C)C2C1C=C(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


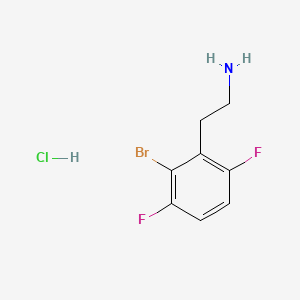
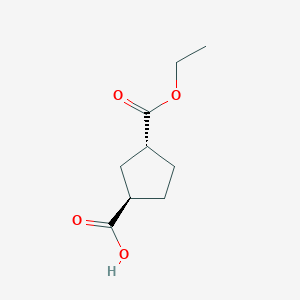
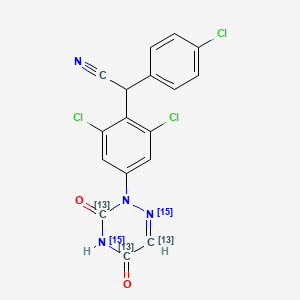
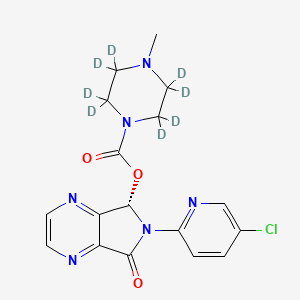
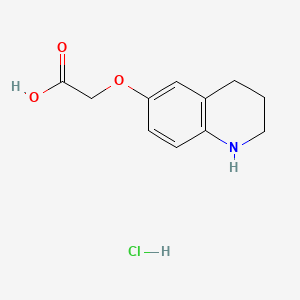




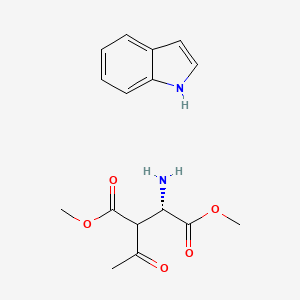
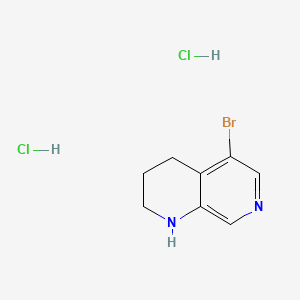
![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)
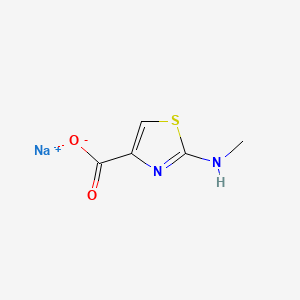
![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)
